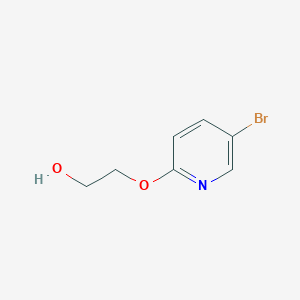
2-氨基-5-(3-甲基噻吩-2-基)-1,3,4-噁二唑
描述
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxadiazole ring substituted with an amine group at the 2-position.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates potential therapeutic applications in treating epilepsy and pain management.
作用机制
Target of Action
The primary targets of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses and regulation of neuronal excitability.
Mode of Action
The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitability. The compound also influences the GABA transporter, potentially enhancing the inhibitory effects of GABA in the nervous system .
Biochemical Pathways
The affected pathways primarily involve the transmission of nerve impulses. By inhibiting sodium and calcium channels, the compound disrupts the normal flow of these ions, which is necessary for the propagation of action potentials. This can lead to a decrease in neuronal excitability and potentially exert anticonvulsant effects .
Pharmacokinetics
The compound’s efficacy in animal models of epilepsy suggests that it has sufficient bioavailability to exert its effects
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can help to prevent the abnormal electrical activity that characterizes seizures . In addition, the compound has shown antinociceptive activity, suggesting that it may also have potential as a pain reliever .
生化分析
Biochemical Properties
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response . The compound binds to the catalytic domains of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Additionally, 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with COX and LOX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of inflammatory mediators . Additionally, 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine may modulate the activity of transcription factors, leading to altered gene expression patterns that influence cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time
Dosage Effects in Animal Models
In animal models, the effects of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine vary with different dosages. Studies have shown that low to moderate doses of the compound can produce significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals may influence its localization, thereby affecting its interaction with biomolecules and overall cellular responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.
相似化合物的比较
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound also features a thiophene ring and has shown higher efficacy in anticonvulsant tests compared to reference drugs.
Tiagabine: Contains a 3-methylthiophene ring and is used as an antiepileptic drug.
Ethosuximide: Contains a pyrrolidine-2,5-dione core and is used to treat epilepsy.
Uniqueness
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for therapeutic applications.
属性
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMICPXEHOKXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640829 | |
| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017048-74-6 | |
| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



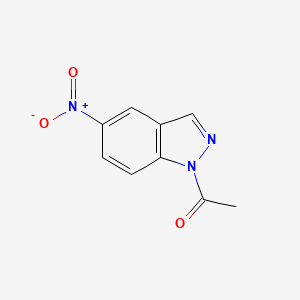


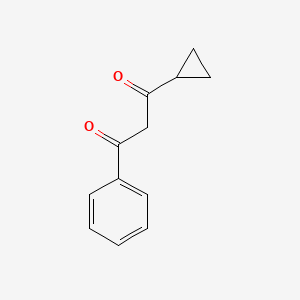
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)
![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)
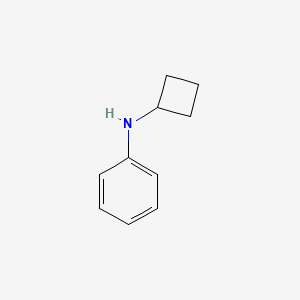
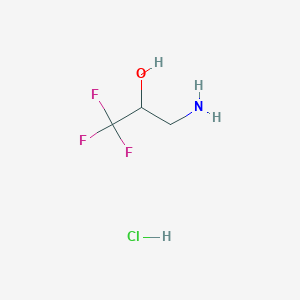

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)
